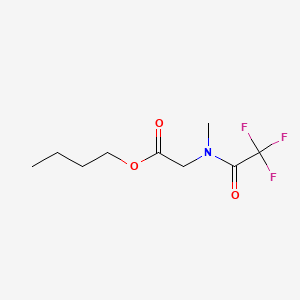
Sarcosine, N-(trifluoroacetyl)-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(trifluoroacetyl)glycine butyl ester is a chemical compound with the molecular formula C9H14F3NO3 It is a derivative of glycine, where the amino group is substituted with a trifluoroacetyl group and a butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(trifluoroacetyl)glycine butyl ester typically involves the reaction of N-Methylglycine with trifluoroacetic anhydride in the presence of a base, followed by esterification with butanol. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Catalyst: A base such as triethylamine is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-N-(trifluoroacetyl)glycine butyl ester may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(trifluoroacetyl)glycine butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-Methyl-N-(trifluoroacetyl)glycine.
Reduction: Formation of N-Methyl-N-(trifluoroacetyl)glycinol.
Substitution: Formation of various substituted glycine derivatives.
Scientific Research Applications
N-Methyl-N-(trifluoroacetyl)glycine butyl ester has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-(trifluoroacetyl)glycine butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(trifluoroacetyl)glycine methyl ester
- N-Methyl-N-(trifluoroacetyl)glycine ethyl ester
- N-Methyl-N-(trifluoroacetyl)glycine propyl ester
Uniqueness
N-Methyl-N-(trifluoroacetyl)glycine butyl ester is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The butyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.
Properties
CAS No. |
2710-70-5 |
|---|---|
Molecular Formula |
C9H14F3NO3 |
Molecular Weight |
241.21 g/mol |
IUPAC Name |
butyl 2-[methyl-(2,2,2-trifluoroacetyl)amino]acetate |
InChI |
InChI=1S/C9H14F3NO3/c1-3-4-5-16-7(14)6-13(2)8(15)9(10,11)12/h3-6H2,1-2H3 |
InChI Key |
HFRYGKNHBRPVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CN(C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


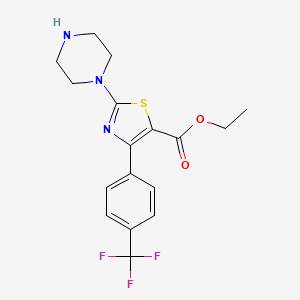
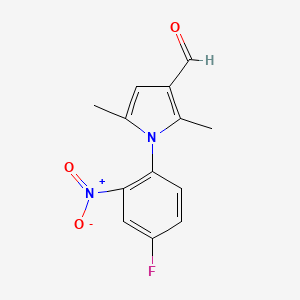
![3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13782010.png)
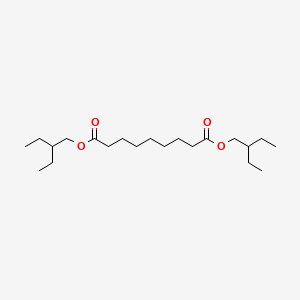

![N-(2-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B13782028.png)
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-](/img/structure/B13782031.png)
![(3S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13782032.png)
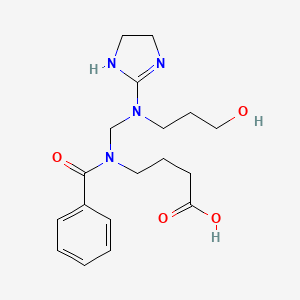


![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
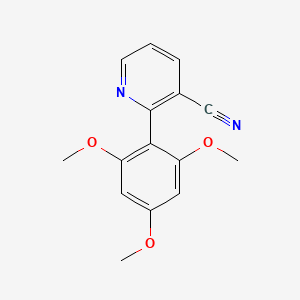
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
